TAK-960 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

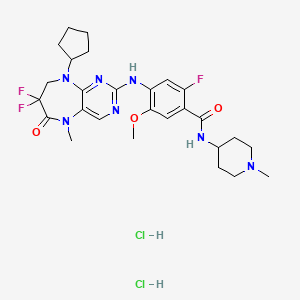

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34F3N7O3.2ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMOEYRTQUGSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36Cl2F3N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TAK-960 Dihydrochloride: A Deep Dive into the Mechanism of a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TAK-960 dihydrochloride, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. Through a synthesis of preclinical data, this document details the molecular interactions, cellular consequences, and anti-tumor activity of TAK-960, offering valuable insights for researchers in oncology and drug development.

Core Mechanism of Action: Selective PLK1 Inhibition

TAK-960 is an orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine protein kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1][4] In numerous cancers, PLK1 is overexpressed and its elevated levels often correlate with a poor prognosis, making it a compelling target for anticancer therapies.[1][4]

TAK-960 selectively binds to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity.[1] This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.[2][4][5] Notably, in normal, non-dividing cells, TAK-960 has been shown to cause a reversible cell-cycle arrest at the G1 and G2 stages without inducing apoptosis, suggesting a degree of tumor selectivity.[2]

The downstream effects of PLK1 inhibition by TAK-960 include the accumulation of cells with aberrant mitotic spindles and an increase in the phosphorylation of histone H3 (pHH3), a marker of mitotic arrest.[1][4][5]

Signaling Pathway of TAK-960 Action

Caption: Mechanism of action of TAK-960 in cancer cells.

Quantitative Data Summary

The potency and efficacy of TAK-960 have been quantified across various preclinical models. The following tables summarize key inhibitory and effective concentrations.

Table 1: In Vitro Inhibitory Activity of TAK-960 against PLK Family Kinases

| Kinase | IC50 (nM) |

| PLK1 | 0.8[5][6] |

| PLK2 | 16.9[5][6] |

| PLK3 | 50.2[5][6] |

IC50 values represent the concentration of TAK-960 required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity of TAK-960 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Mean EC50 (nM) |

| Panel of 18 cell lines | Various | 8.4 - 46.9[1][4] |

| HT-29 | Colorectal Cancer | Not explicitly stated, but sensitive |

| K562 | Leukemia | Not explicitly stated, but sensitive |

| K562ADR | Adriamycin-resistant Leukemia | Not explicitly stated, but sensitive |

| Panel of 55 CRC cell lines | Colorectal Cancer | 0.001 µM to > 0.75 µM[7][8] |

EC50 values represent the concentration of TAK-960 required to inhibit 50% of cell proliferation.[4] The anti-proliferative effects of TAK-960 appear to be independent of TP53 or KRAS mutation status and MDR1 expression.[1][4]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of TAK-960.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay measures the ability of TAK-960 to inhibit the phosphorylation of a substrate peptide by PLK1.[1]

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the ATP-dependent phosphorylation of a biotinylated substrate peptide.

-

Procedure:

-

The kinase reaction is performed with recombinant PLK1 enzyme, a biotinylated mTOR-derived peptide substrate, and ATP.

-

TAK-960 at various concentrations is added to the reaction mixture.

-

The reaction is stopped, and a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin are added.

-

Phosphorylation of the substrate brings the donor (europium) and acceptor (allophycocyanin) into proximity, allowing for FRET.

-

The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.[2]

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP, an indicator of metabolically active cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of TAK-960 concentrations for 72 hours.[4]

-

The plate and its contents are equilibrated to room temperature.

-

An equal volume of CellTiter-Glo® reagent is added to each well.

-

The plate is mixed on an orbital shaker to induce cell lysis.

-

After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence is measured using a plate reader.

-

EC50 values are calculated from the resulting dose-response curves.

-

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with TAK-960.

-

Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye, such as propidium (B1200493) iodide (PI).

-

Procedure:

-

Cells are seeded and treated with TAK-960 for a specified duration (e.g., 24 or 48 hours).[4]

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and then stained with a solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

The fluorescence intensity of individual cells is measured using a flow cytometer.

-

The distribution of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

-

Experimental Workflow for In Vitro Studies

Caption: General experimental workflow for in vitro evaluation of TAK-960.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of TAK-960 in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of TAK-960 on tumor growth is monitored.

-

Procedure:

-

Human cancer cells (e.g., HT-29 colorectal cancer cells) are subcutaneously injected into nude mice.[1]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

TAK-960 is administered orally, once daily.[1]

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the mice are monitored.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pHH3 levels by ELISA or immunohistochemistry).

-

Clinical Development

TAK-960 has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[3] However, a Phase I trial in patients with advanced nonhematologic malignancies was terminated early due to a lack of efficacy, and further development has been halted.[9]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colorectal cancer: HT-29 Xenograft Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]

TAK-960: A Technical Guide to its Induction of Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-960 is a potent and selective, orally available small molecule inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[2] TAK-960 exhibits its antitumor activity by inducing mitotic arrest, which ultimately leads to apoptotic cell death in cancer cells.[2][4] This technical guide provides an in-depth overview of the core mechanisms of TAK-960-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: PLK1 Inhibition Leading to Apoptosis

TAK-960 functions as an ATP-competitive inhibitor of PLK1.[4] Inhibition of PLK1's kinase activity disrupts the normal progression of mitosis, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][4] This mitotic arrest is a key trigger for the intrinsic apoptotic pathway. The prolonged activation of the spindle assembly checkpoint due to improper chromosome alignment eventually leads to what is known as "mitotic catastrophe," a form of cell death that culminates in apoptosis. This process involves the activation of the caspase cascade and the cleavage of essential cellular substrates, ultimately leading to the dismantling of the cell.

Quantitative Data on TAK-960 Activity

The efficacy of TAK-960 has been evaluated across a broad spectrum of cancer cell lines. The following tables summarize key quantitative data, providing a comparative view of its potency and effects.

Table 1: In Vitro Antiproliferative Activity of TAK-960 in Colorectal Cancer (CRC) Cell Lines

| Cell Line | IC50 (µM) |

| HCT116 | < 0.001 |

| WiDr | 0.001 |

| DLD1 | > 0.75 |

| COLO678 | > 0.75 |

| SW480 | 0.003 |

| SW620 | 0.002 |

| HT29 | 0.008 |

| LoVo | 0.002 |

| RKO | 0.001 |

| CACO2 | 0.002 |

| ... (and 45 other CRC cell lines) | ... |

Data extracted from Klauck et al., 2018.[4] The full table with 55 cell lines can be found in the supplementary materials of the cited publication.

Table 2: Cell Cycle Analysis of CRC Cell Lines Treated with TAK-960

| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % >4N (Polyploidy) |

| HCT116 | Control (24h) | 55.0 | 25.0 | 20.0 | 5.0 |

| 0.1 µM TAK-960 (24h) | 20.0 | 10.0 | 65.0 | 5.0 | |

| 1 µM TAK-960 (24h) | 15.0 | 5.0 | 75.0 | 5.0 | |

| WiDr | Control (24h) | 60.0 | 20.0 | 15.0 | 5.0 |

| 0.1 µM TAK-960 (24h) | 25.0 | 10.0 | 60.0 | 5.0 | |

| 1 µM TAK-960 (24h) | 20.0 | 5.0 | 70.0 | 5.0 |

Representative data based on findings from Klauck et al., 2018, illustrating the significant increase in the G2/M population following TAK-960 treatment.[4]

Table 3: Qualitative Analysis of Apoptotic Markers Following TAK-960 Treatment

| Cell Line | Treatment Duration | Cleaved PARP | Cleaved Caspase-3 |

| HCT116 | 24h, 48h, 72h | Variable Increase | Not consistently observed |

| WiDr | 24h, 48h, 72h | Variable Increase | Not consistently observed |

| DLD1 | 24h, 48h, 72h | Variable Increase | Observed at later time points |

| COLO678 | 24h, 48h, 72h | Variable Increase | Observed at later time points |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the study of TAK-960-induced apoptosis.

References

A Technical Guide to the Selectivity of TAK-960 Dihydrochloride for PLK1 vs. PLK2/3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of TAK-960, an orally available and selective inhibitor of Polo-like kinase 1 (PLK1). A comprehensive understanding of its selectivity against the closely related isoforms PLK2 and PLK3 is critical for assessing its therapeutic potential and predicting off-target effects. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant pathways and workflows.

Core Topic: TAK-960 Selectivity Profile

Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that plays a crucial role in regulating key processes during mitosis.[1] It is overexpressed in a wide range of human cancers, and its elevated levels often correlate with a poor prognosis, making it an attractive target for anticancer therapy.[1][2] TAK-960 is a potent, ATP-competitive inhibitor of PLK1.[3] Its efficacy is rooted in its ability to selectively inhibit PLK1, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[3][4][5]

Data Presentation: Quantitative Inhibitory Activity

The selectivity of TAK-960 has been quantified through biochemical assays determining the half-maximal inhibitory concentration (IC50) against PLK family members. The data consistently demonstrates a high degree of selectivity for PLK1.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. PLK1) |

| PLK1 | 0.8 | - |

| PLK2 | 16.9 | 21.1x |

| PLK3 | 50.2 | 62.8x |

| Data sourced from multiple consistent reports.[2][3][6][7] |

Experimental Protocols

The determination of IC50 values is typically achieved through in vitro biochemical kinase assays. The following is a detailed methodology representative of the type used to establish the selectivity profile of kinase inhibitors like TAK-960.

Protocol: In Vitro Radiometric Kinase Inhibition Assay

Objective: To measure the concentration of TAK-960 required to inhibit 50% of the enzymatic activity of purified PLK1, PLK2, and PLK3 kinases.

1. Materials & Reagents:

-

Enzymes: Recombinant full-length human PLK1, PLK2, and PLK3.

-

Substrate: A specific peptide substrate for PLK kinases.

-

Inhibitor: TAK-960 dihydrochloride (B599025) dissolved in Dimethyl Sulfoxide (DMSO).

-

ATP: [γ-³³P]-ATP (radiolabeled).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and other components to ensure optimal kinase activity.

-

Plates: 96-well or 384-well assay plates.

-

Capture Medium: Phosphocellulose paper or filter plates (e.g., Flashplate™).

-

Scintillation Counter: For detecting radioactivity.

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of TAK-960 in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations.

-

Reaction Setup: To each well of the assay plate, add the assay buffer, the specific PLK enzyme (PLK1, PLK2, or PLK3), and the peptide substrate.

-

Inhibitor Incubation: Add the diluted TAK-960 solutions to the wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" background controls. Incubate the plates for a defined period (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]-ATP to each well.

-

Reaction Incubation: Allow the reaction to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time is chosen to ensure it remains within the linear range of the assay.

-

Reaction Termination: Stop the reaction by adding a strong acid solution, such as phosphoric acid.

-

Substrate Capture: Transfer a portion of the reaction mixture from each well onto the phosphocellulose filter. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]-ATP is washed away.

-

Detection: Measure the radioactivity retained on the filter for each well using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

-

Data Analysis:

-

Subtract the background CPM (from "no enzyme" wells) from all other measurements.

-

Calculate the percent inhibition for each TAK-960 concentration relative to the "no inhibitor" control wells.

-

Plot the percent inhibition against the logarithm of the TAK-960 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: A generalized workflow for determining kinase inhibitor IC50 values.

Visualization of Mechanism

PLK1 Signaling Pathway and Point of Inhibition

PLK1 is a master regulator of the M phase of the cell cycle. It is involved in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of PLK1's catalytic activity by TAK-960 disrupts these processes, leading to mitotic arrest and ultimately, apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of PLK1 by TAK-960 disrupts mitosis, causing cell death.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TAK-960 | PLK | TargetMol [targetmol.com]

TAK-960 Dihydrochloride: A Technical Guide to Preclinical Antitumor Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TAK-960 is an orally bioavailable, potent, and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Preclinical studies have demonstrated its broad-spectrum antitumor activity across a range of hematological and solid tumor models.[3][4] This document provides a comprehensive overview of the preclinical data, detailing the compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a technical guide for researchers and drug development professionals investigating PLK1 inhibition as a therapeutic strategy in oncology.

Core Mechanism of Action: PLK1 Inhibition

TAK-960 exerts its antitumor effects by selectively inhibiting the serine/threonine kinase PLK1.[5][6] PLK1 is a critical orchestrator of multiple events during mitosis, including centrosome maturation, bipolar spindle formation, and chromosome segregation.[3] In numerous cancers, such as colorectal, non-small cell lung, and ovarian cancer, PLK1 is overexpressed and its elevated levels often correlate with a poor prognosis.[1][3]

By inhibiting PLK1, TAK-960 disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[1][7] This mitotic arrest ultimately triggers apoptosis in cancer cells, while normal, non-dividing cells are largely unaffected.[1][5] A key pharmacodynamic biomarker of TAK-960 activity is the increased phosphorylation of histone H3 (pHH3), a downstream marker of mitotic arrest.[1][3]

Mechanism of Action of TAK-960.

In Vitro Antitumor Activity

TAK-960 has demonstrated potent antiproliferative activity against a broad panel of human cancer cell lines.

Antiproliferative Efficacy

The half-maximal effective concentration (EC50) for cell proliferation inhibition typically ranges from 8.4 to 46.9 nmol/L in sensitive cell lines.[1] Notably, the antiproliferative effects of TAK-960 appear to be independent of the mutation status of TP53 or KRAS, and are maintained in cell lines that overexpress the multidrug resistance protein 1 (MDR1).[1][3] In contrast, non-dividing normal cells are significantly less sensitive, with EC50 values greater than 1,000 nmol/L.[1] In colorectal cancer (CRC) cell lines, IC50 values have been reported to range from 0.001 to over 0.75 μmol/L.[7][8]

| Cell Line | Cancer Type | EC50 (nmol/L) | Reference |

| HT-29 | Colorectal Cancer | Not specified, but sensitive | [1][3] |

| HCT116 | Colorectal Cancer | Not specified, but sensitive | [3] |

| PC-3 | Prostate Cancer | Not specified, but sensitive | [3] |

| BT474 | Breast Cancer | Not specified, but sensitive | [3] |

| A549 | Lung Cancer | Not specified, but sensitive | [3] |

| NCI-H1299 | Lung Cancer | Not specified, but sensitive | [3] |

| NCI-H1975 | Lung Cancer | Not specified, but sensitive | [3] |

| A2780 | Ovarian Cancer | Not specified, but sensitive | [3] |

| MV4-11 | Leukemia | Not specified, but sensitive | [3] |

| K562ADR | Leukemia (Adriamycin-resistant) | Not specified, but sensitive | [1][3] |

| Various | 18 cell lines | 8.4 - 46.9 | [1] |

| Various | 55 CRC cell lines | 0.001 - >0.75 µmol/L | [7][8] |

Kinase Selectivity

TAK-960 is a highly selective inhibitor of PLK1.

| Kinase | IC50 (nM) | Reference |

| PLK1 | 0.8 | [6][9] |

| PLK2 | 16.9 | [6][9] |

| PLK3 | 50.2 | [6][9] |

In Vivo Antitumor Efficacy

Oral administration of TAK-960 has been shown to significantly inhibit tumor growth in various xenograft models.

Solid Tumor Xenograft Models

In mice bearing HT-29 colorectal cancer xenografts, oral administration of TAK-960 led to a dose-dependent increase in the pharmacodynamic marker pHH3 and significant tumor growth inhibition.[1] Significant efficacy has also been observed in xenograft models of prostate, breast, lung, and ovarian cancers when administered daily.[3] In patient-derived xenograft (PDX) models of colorectal cancer, single-agent TAK-960 was effective in 6 out of 18 models.[7][8]

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| HT-29 | Colorectal Cancer | Oral, dose-dependent | Significant tumor growth inhibition | [1] |

| HCT116 | Colorectal Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| PC-3 | Prostate Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| BT474 | Breast Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| A549 | Lung Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| NCI-H1299 | Lung Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| NCI-H1975 | Lung Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| A2780 | Ovarian Cancer | 10 mg/kg, PO, QD x 14 days | Significant tumor growth inhibition | [3] |

| K562ADR | Leukemia (Adriamycin/Paclitaxel-resistant) | Not specified | Significant efficacy | [1] |

| CRC PDX | Colorectal Cancer | Not specified | Response in 6/18 models | [7][8] |

Hematological Malignancy Models

TAK-960 has demonstrated significant efficacy in a disseminated leukemia model.[1]

Experimental Protocols

In Vitro Proliferation Assay

Workflow for In Vitro Proliferation Assay.

-

Cell Lines and Culture: Human tumor cell lines are obtained from recognized cell banks (e.g., ATCC). Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to attach overnight.

-

The following day, cells are treated with a range of concentrations of TAK-960 (e.g., 2–1,000 nmol/L) for 72 hours.[3]

-

Cell viability is assessed using a luminescence-based assay such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega).[3]

-

Luminescence is measured using a plate reader.

-

EC50 values are calculated from the concentration-response curves.[3]

-

Cell Cycle Analysis

-

Protocol:

-

Cancer cells (e.g., HT-29) are treated with various concentrations of TAK-960 for a specified period (e.g., 48 hours).[3]

-

Cells are harvested, washed, and fixed in ethanol.

-

Fixed cells are treated with RNase and stained with a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[3]

-

In Vivo Xenograft Studies

-

Animal Models: Nude or SCID mice are typically used.[3]

-

Tumor Implantation: Human cancer cells (e.g., HCT116, PC-3) are inoculated subcutaneously into the flank of the mice.[3]

-

Treatment: When tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. TAK-960 is administered orally, typically once daily, for a specified duration (e.g., 14 days).[3]

-

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: In some studies, tumors are excised at specific time points after treatment to analyze the levels of biomarkers such as pHH3 by ELISA or Western blotting.[1][3]

Conclusion

TAK-960 dihydrochloride (B599025) is a potent and selective PLK1 inhibitor with compelling preclinical antitumor activity across a wide range of cancer models. Its oral bioavailability and efficacy in models resistant to standard chemotherapies underscore its potential as a novel anticancer agent.[1][3] The data summarized herein provide a strong rationale for its continued investigation. Although a Phase I clinical trial for advanced nonhematologic malignancies was terminated early due to a lack of efficacy, the robust preclinical findings suggest that further exploration in different contexts, such as in combination with other agents or in specific patient populations, may be warranted.[4][10]

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Investigating the Oral Bioavailability of TAK-960: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-960 is a potent and selective, orally bioavailable inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis. Its development as a potential anti-cancer therapeutic has been supported by extensive preclinical evaluation, demonstrating broad-spectrum anti-tumor activity in various cancer models. This technical guide provides a comprehensive overview of the available preclinical data on the oral bioavailability and pharmacokinetics of TAK-960, with a focus on the experimental methodologies employed in its evaluation. While specific quantitative oral bioavailability percentages in preclinical species are not publicly available, this guide synthesizes the reported qualitative descriptions and contextual data to inform researchers in the field of drug development.

Introduction to TAK-960

TAK-960 is a novel small molecule inhibitor that targets the ATP-binding pocket of PLK1, a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis. Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. TAK-960 has demonstrated potent inhibition of PLK1 with high selectivity over other kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells. A key feature of TAK-960 highlighted in its development is its oral bioavailability, which offers a significant advantage in clinical settings, allowing for more convenient and flexible dosing regimens compared to intravenously administered agents.

Preclinical Oral Bioavailability and Pharmacokinetics

Preclinical studies have established that TAK-960 is orally bioavailable and exhibits dose-dependent anti-tumor activity in vivo. While the precise oral bioavailability (F%) values in preclinical species such as mice, rats, and monkeys are not detailed in the available literature, reports consistently describe it as having "high oral bioavailability" in mice.

Pharmacokinetic Data

The following tables summarize the available qualitative and contextual pharmacokinetic information for TAK-960 in preclinical species.

Table 1: Qualitative Oral Bioavailability of TAK-960 in Preclinical Species

| Species | Oral Bioavailability (F%) | Source |

| Mouse | High (Specific value not reported) | [Hikichi et al., 2012] |

| Rat | Not Reported | - |

| Monkey | Not Reported | - |

Table 2: Preclinical Pharmacokinetic Parameters of TAK-960 in Mice (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Formulation | Source |

| 5 | Data Not Available | Data Not Available | Data Not Available | 0.5% methylcellulose (B11928114) suspension | [Hikichi et al., 2012] |

| 10 | Data Not Available | Data Not Available | Data Not Available | 0.5% methylcellulose suspension | [Hikichi et al., 2012] |

| 30 | Data Not Available | Data Not Available | Data Not Available | 0.5% methylcellulose suspension | [Hikichi et al., 2012] |

Note: While specific values for Cmax, Tmax, and AUC are not provided in the referenced abstracts, the studies confirm dose-dependent exposure.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of TAK-960 are not fully described in the publicly available literature. However, based on standard practices and information gleaned from the published articles, the following methodologies are likely to have been employed.

Animal Models

-

Species: Female athymic nude mice are commonly used for xenograft models to assess in vivo efficacy and can also be used for pharmacokinetic studies. Other standard preclinical species for pharmacokinetic evaluation include Sprague-Dawley rats and Cynomolgus monkeys.

-

Housing and Care: Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, with access to food and water ad libitum. All animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

Dosing and Formulation

-

Route of Administration: For oral bioavailability studies, TAK-960 is administered via oral gavage. For comparison, intravenous administration is also performed to determine absolute bioavailability.

-

Formulation: TAK-960 for oral administration in preclinical studies has been formulated as a suspension in 0.5% methylcellulose.

Sample Collection and Analysis

-

Blood Sampling: Blood samples are collected from animals at predetermined time points post-dosing. Serial sampling from the same animal or terminal bleeding from different groups of animals at each time point may be employed. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma.

-

Bioanalytical Method: Plasma concentrations of TAK-960 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying the drug in biological matrices.

Visualizations

PLK1 Signaling Pathway and Inhibition by TAK-960

The following diagram illustrates the central role of PLK1 in mitotic progression and its inhibition by TAK-960.

Caption: PLK1's role in mitosis and its inhibition by TAK-960.

Experimental Workflow for Preclinical Oral Bioavailability Study

The following diagram outlines a typical experimental workflow for determining the oral bioavailability of a compound like TAK-960 in a preclinical setting.

Caption: Workflow for a preclinical oral bioavailability study.

Discussion and Conclusion

The available preclinical data strongly indicate that TAK-960 is an orally bioavailable and potent PLK1 inhibitor with significant anti-tumor activity in various cancer models. The description of "high oral bioavailability" in mice suggests efficient absorption from the gastrointestinal tract in this species. However, the lack of specific quantitative data in the public domain for mice and other preclinical species like rats and monkeys presents a limitation for a complete pharmacokinetic profile assessment.

For researchers and drug development professionals, the information presented in this guide provides a foundational understanding of the oral bioavailability characteristics of TAK-960. The outlined experimental methodologies, while inferred from standard practices, offer a framework for designing future preclinical pharmacokinetic studies. Further investigation and publication of detailed pharmacokinetic parameters would be invaluable to the scientific community for a more comprehensive evaluation of TAK-960's potential as an oral anti-cancer therapeutic.

TAK-960 Dihydrochloride: An In-Depth Technical Guide on In Vitro Efficacy in Cancer Cell Lines

Introduction

TAK-960 is a novel, orally bioavailable, and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and cytokinesis.[1][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with a poor prognosis, making it a compelling target for anticancer therapy.[1][2] TAK-960 demonstrates potent, ATP-competitive inhibition of PLK1, leading to cell-cycle arrest at the G2/M phase, the formation of aberrant mitotic spindles, and subsequent apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the in vitro efficacy of TAK-960 across various cancer cell lines, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action: PLK1 Inhibition

TAK-960 exerts its anticancer effects by selectively targeting PLK1. The inhibition of PLK1 disrupts the normal progression of the cell cycle, primarily during mitosis. This disruption leads to a cascade of events, including the accumulation of cells in the G2/M phase and an increase in the phosphorylation of histone H3 (pHH3), a marker of mitotic arrest.[1][3] Ultimately, this sustained mitotic arrest induces apoptosis, leading to cancer cell death.[4] The selectivity of TAK-960 for PLK1 over other kinases, including PLK2 and PLK3, has been established, with an in vitro IC50 value of 0.8 nmol/L for PLK1.[3][6]

Quantitative Data Presentation: In Vitro Efficacy

TAK-960 has demonstrated broad-spectrum antiproliferative activity across a diverse panel of human cancer cell lines. Its efficacy is generally potent, with EC50 values typically in the low nanomolar range.[1] Notably, the sensitivity to TAK-960 does not appear to correlate with the mutation status of TP53 or KRAS, nor with the expression of the multidrug resistance protein 1 (MDR1).[1][3]

| Cell Line | Cancer Type | Mean EC50 (nmol/L) | Citation |

| HCT-15 | Colorectal | 8.4 | [3] |

| COLO 320DM | Colorectal | 11.4 | [3] |

| HT-29 | Colorectal | 13.9 | [3] |

| HCT116 | Colorectal | 19.8 | [3] |

| SW620 | Colorectal | 22.3 | [3] |

| DLD-1 | Colorectal | 46.9 | [3] |

| A549 | Lung | 15.0 | [3] |

| NCI-H460 | Lung | 19.3 | [3] |

| NCI-H1975 | Lung | 22.7 | [3] |

| PC-3 | Prostate | 18.0 | [3] |

| DU 145 | Prostate | 31.2 | [3] |

| PANC-1 | Pancreatic | 13.7 | [3] |

| MIA PaCa-2 | Pancreatic | 20.2 | [3] |

| A2780 | Ovarian | 12.3 | [3] |

| MDA-MB-231 | Breast | 19.3 | [3] |

| K562 | Leukemia | 18.0 | [3] |

| K562ADR | Leukemia (Adriamycin-Resistant) | 23.9 | [3] |

| HeLa | Cervical | Not specified, but induces G2/M arrest | [6] |

Note: In a separate study on 55 colorectal cancer (CRC) cell lines, IC50 values ranged from < 0.001 μM to > 0.75 μM, demonstrating a variable response within a single cancer type.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's in vitro efficacy. The following sections describe standard protocols used to evaluate the effects of TAK-960.

Cell Viability / Proliferation Assays

These assays measure the number of viable cells after treatment with the compound, allowing for the calculation of EC50 or IC50 values.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of culture medium.[2][9] Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of TAK-960 in culture medium. Add the compound solutions to the wells (concentration range typically 2–1,000 nmol/L) and incubate for a specified period, commonly 72 hours.[2][3]

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle to reconstitute the lyophilized enzyme/substrate mix.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Data Acquisition: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to determine if a compound induces cell cycle arrest.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density appropriate for their growth rate.[7] After 24 hours, treat the cells with TAK-960 (e.g., 0.1 and 1 µM) or vehicle control for 24 to 48 hours.[7]

-

Cell Harvesting: Collect both floating and adherent cells. Adherent cells are detached using trypsin. Combine all cells and wash them with PBS containing 2% FBS.[7]

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at 4°C for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution such as Krishan's stain or a solution containing Propidium Iodide (PI) and RNase A.[7]

-

Incubation: Incubate the cells in the staining solution at 4°C overnight or at room temperature for 30 minutes in the dark.[7]

-

Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in each phase. An accumulation of cells in the 4N peak indicates G2/M arrest.[7]

Apoptosis Assay

This assay is used to detect and quantify the number of cells undergoing apoptosis.

Protocol: Annexin V and Propidium Iodide (PI) Staining

-

Cell Seeding and Treatment: Culture and treat cells with TAK-960 as described in the previous protocols.

-

Cell Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.[10] Wash the collected cells twice with cold PBS.[10][11]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]

-

Staining: Transfer about 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11] Add Annexin V-FITC (or another fluorochrome conjugate) and PI solution according to the manufacturer's instructions.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[11]

-

Data Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

-

Annexin V- / PI+: Necrotic cells (due to membrane damage).[11]

-

Clonogenic Colony Formation Assay

This assay assesses the ability of single cells to survive drug treatment and proliferate to form colonies, providing a measure of long-term cytotoxicity.

Protocol: Colony Formation and Regrowth

-

Cell Seeding: Plate a low number of cells (e.g., 2,000-20,000 cells/well, depending on the cell line) in 6-well plates.[7]

-

Compound Exposure: The following day, expose cells to various concentrations of TAK-960 (e.g., 0.1, 0.5, 1, and 2 µM) for 72 hours.[7]

-

Regrowth Phase: After the 72-hour drug exposure, remove the drug-containing media, wash each well with PBS, and add fresh, drug-free media.[7]

-

Incubation: Allow the cells to grow for an additional period (e.g., 72 hours or longer, until visible colonies form in the control wells).[7]

-

Fixation and Staining: Fix the colonies with 100% methanol (B129727) and stain with 0.5% crystal violet solution for 30 minutes.[7]

-

Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies or solubilize the crystal violet stain and measure the absorbance to quantify the surviving fraction.

Immunoblotting (Western Blot)

This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins (e.g., pHH3) following drug treatment.

Protocol: Detection of Phospho-Histone H3 (pHH3)

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with increasing concentrations of TAK-960 for various time points (e.g., 8, 24, 48 hours).[7][12]

-

Protein Extraction: Collect cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-pHH3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

TAK-960 dihydrochloride (B599025) is a potent and selective PLK1 inhibitor with significant in vitro efficacy against a broad range of cancer cell lines, including those with common resistance mechanisms. Its primary mechanism of action involves the induction of mitotic arrest at the G2/M phase, leading to apoptosis. The comprehensive set of experimental protocols outlined in this guide provides a robust framework for researchers to evaluate the in vitro activity of TAK-960 and similar antimitotic agents, facilitating further investigation into their therapeutic potential in oncology.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wjpls.org [wjpls.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Selective PLK1 Inhibitor TAK-960 Elicits a Mitotic Arrest and Increases Histone H3 Phosphorylation in Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAK-960 is a potent and selective, orally bioavailable small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, plays a crucial role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[1][5] TAK-960 has demonstrated broad-spectrum preclinical antitumor activity by inducing mitotic arrest and subsequent apoptosis in various cancer cell lines.[1][6] A key pharmacodynamic biomarker of TAK-960's activity is the robust increase in the phosphorylation of histone H3 at serine 10 (pHH3), a hallmark of mitotic arrest.[1][2] This technical guide provides an in-depth analysis of the effects of TAK-960 on histone H3 phosphorylation, including quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Mechanism of Action: PLK1 Inhibition and Downstream Effects

TAK-960 exerts its biological effects through the direct, ATP-competitive inhibition of PLK1.[7] By binding to the kinase domain of PLK1, TAK-960 prevents the phosphorylation of its downstream substrates, which are essential for proper mitotic progression. This inhibition disrupts the formation of a functional mitotic spindle, leading to a cell cycle arrest in the G2/M phase.[2][7] A direct consequence of this mitotic arrest is the accumulation of cells with condensed chromosomes, a state characterized by high levels of histone H3 phosphorylation at serine 10.[7] This increase in pHH3 serves as a reliable and quantifiable biomarker for the cellular activity of TAK-960.[1][2]

Quantitative Data on TAK-960 Activity

The potency of TAK-960 has been evaluated across a panel of human cancer cell lines. The following tables summarize key quantitative data related to its inhibitory effects on cell proliferation and its induction of histone H3 phosphorylation.

Table 1: In Vitro Antiproliferative Activity of TAK-960 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nmol/L) for Cell Proliferation Inhibition | Reference |

| HT-29 | Colorectal Cancer | 8.4 | [2] |

| HCT116 | Colorectal Cancer | 11.2 | [2] |

| SW620 | Colorectal Cancer | 10.1 | [2] |

| A549 | Non-Small Cell Lung Cancer | 14.5 | [2] |

| PC-3 | Prostate Cancer | 21.3 | [2] |

| K562 | Chronic Myelogenous Leukemia | 12.9 | [2] |

| HeLa | Cervical Cancer | 8.0 (approx.) | [8] |

| Multiple Cell Lines | Various Cancers | 8.4 - 46.9 (mean range) | [1] |

Table 2: Induction of Histone H3 Phosphorylation (pHH3) by TAK-960

| Cell Line | Assay | Parameter | Value (nmol/L) | Reference |

| HT-29 | pHH3 ELISA | EC50 | 9.8 | [2] |

Table 3: In Vivo Activity of TAK-960 in a Colorectal Cancer Xenograft Model (HT-29)

| Dosage (mg/kg, oral) | Effect | Reference |

| 5, 10, 30 | Dose-dependent increase in pHH3 in tumor tissue | [9] |

| 30 | Maximum increase in pHH3 observed at 24 hours post-dose | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effect of TAK-960 on histone H3 phosphorylation.

Western Blotting for Phospho-Histone H3

This protocol is for the detection of phosphorylated histone H3 (Ser10) in cell lysates following treatment with TAK-960.

1. Cell Lysis and Protein Extraction: a. Culture cells to 70-80% confluency and treat with desired concentrations of TAK-960 or vehicle control for the indicated time. b. Aspirate media and wash cells twice with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate. g. Determine protein concentration using a BCA protein assay.

2. SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes. b. Load samples onto a 15% polyacrylamide gel and perform electrophoresis. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) overnight at 4°C. A primary antibody against total histone H3 should be used on a parallel blot as a loading control. f. Wash the membrane three times with TBST. g. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for Phospho-Histone H3

This protocol allows for the visualization and quantification of pHH3-positive cells in a population treated with TAK-960.

1. Cell Culture and Treatment: a. Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. b. Treat cells with various concentrations of TAK-960 or vehicle control for the desired duration.

2. Fixation and Permeabilization: a. Aspirate the media and wash the cells gently with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. e. Wash the cells three times with PBS.

3. Immunostaining: a. Block the cells with 1% BSA in PBST for 30 minutes. b. Incubate the cells with a primary antibody against phospho-histone H3 (Ser10) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. c. Wash the cells three times with PBST. d. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. e. Wash the cells three times with PBST.

4. Mounting and Imaging: a. Counterstain the nuclei with DAPI for 5 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips onto microscope slides using an anti-fade mounting medium. d. Acquire images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle following TAK-960 treatment.

1. Cell Preparation and Treatment: a. Culture cells to the desired density and treat with TAK-960 or vehicle control. b. Harvest the cells by trypsinization and collect them by centrifugation.

2. Fixation: a. Wash the cell pellet with PBS. b. Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent cell clumping. c. Fix the cells at -20°C for at least 2 hours.

3. Staining: a. Centrifuge the fixed cells and wash the pellet with PBS. b. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. c. Incubate at room temperature for 30 minutes in the dark.

4. Data Acquisition: a. Analyze the stained cells using a flow cytometer. b. Gate on the single-cell population to exclude doublets. c. Acquire the fluorescence data for at least 10,000 events per sample. d. Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

TAK-960 is a selective PLK1 inhibitor that effectively induces a G2/M mitotic arrest in cancer cells. This activity is consistently accompanied by a significant and dose-dependent increase in the phosphorylation of histone H3 at serine 10. The robust induction of pHH3 serves as a valuable pharmacodynamic biomarker for assessing the biological activity of TAK-960 in both preclinical and potentially clinical settings. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of TAK-960 and other PLK1 inhibitors on this key mitotic marker.

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

The Role of TAK-960 in Inducing Aberrant Polo Mitosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAK-960 is a potent and selective, orally bioavailable small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Overexpression of PLK1 is common in a wide range of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[1][3] TAK-960 exerts its antitumor activity by disrupting the normal progression of mitosis, leading to a characteristic form of mitotic arrest and ultimately, cell death. This technical guide provides an in-depth analysis of the mechanism of action of TAK-960, with a specific focus on its role in inducing aberrant polo mitosis. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of TAK-960's effects at the molecular and cellular levels.

Introduction to TAK-960 and Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in multiple stages of cell division, including mitotic entry, centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[4][5] Its activity is tightly regulated throughout the cell cycle, peaking during G2 and M phases. In many cancer cells, PLK1 is overexpressed, contributing to uncontrolled proliferation and genomic instability.[1][3]

TAK-960, with the chemical name 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][4][6]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl) benzamide, is a novel ATP-competitive inhibitor of PLK1.[1] It has demonstrated potent antitumor activity in a broad range of preclinical cancer models, including those resistant to conventional chemotherapies.[1][4]

Mechanism of Action: Induction of Aberrant Polo Mitosis

The primary mechanism by which TAK-960 exerts its cytotoxic effects is through the inhibition of PLK1, which leads to a cascade of events culminating in mitotic catastrophe. Treatment of cancer cells with TAK-960 results in a concentration-dependent arrest of cells in the G2/M phase of the cell cycle.[6][7] This arrest is characterized by the accumulation of cells with a distinct "polo" mitotic phenotype.

This aberrant mitosis is morphologically defined by the formation of monopolar spindles, where the centrosomes fail to separate and form a bipolar spindle.[4] This results in chromosomes being unable to align properly at the metaphase plate, leading to the activation of the spindle assembly checkpoint and a prolonged mitotic arrest.[5] Ultimately, this sustained arrest can trigger apoptosis (programmed cell death).[3][4] A key biomarker for this mitotic arrest is the increased phosphorylation of histone H3 (pHH3).[1][6]

Quantitative Data Summary

The following tables summarize the in vitro potency and antiproliferative activity of TAK-960 across various cancer cell lines.

Table 1: In Vitro Potency of TAK-960 against PLK Family Kinases

| Kinase | IC₅₀ (nmol/L) |

| PLK1 | 0.8 - 1.5 |

| PLK2 | 16.9 |

| PLK3 | 50.2 |

Data sourced from multiple studies.[4][8]

Table 2: Antiproliferative Activity of TAK-960 in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (nmol/L) |

| HT-29 | Colorectal Cancer | 8.4 - 9.8 |

| HCT116 | Colorectal Cancer | ~1.0 - 200 |

| DLD1 | Colorectal Cancer | > 750 |

| WiDr | Colorectal Cancer | < 200 |

| K562 | Leukemia | Not specified |

| K562ADR | Adriamycin-resistant Leukemia | Not specified |

| HeLa | Cervical Cancer | ~8.0 |

| A549 | Lung Cancer | Not specified |

| PC-3 | Prostate Cancer | Not specified |

| BT474 | Breast Cancer | Not specified |

| NCI-H1299 | Lung Cancer | Not specified |

| NCI-H1975 | Lung Cancer | Not specified |

| A2780 | Ovarian Cancer | Not specified |

| MV4-11 | Leukemia | Not specified |

EC₅₀ values represent the concentration required to inhibit cell proliferation by 50% and can vary based on experimental conditions. Data compiled from multiple sources.[1][4][6][8][9]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to analyze the effect of TAK-960 on the cell cycle distribution of cancer cells.

-

Cell Seeding and Treatment: Seed asynchronous cancer cells (e.g., HT-29) in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of TAK-960 (e.g., 0, 10, 30, 100 nmol/L) or vehicle control (DMSO) for 24 to 48 hours.

-

Cell Harvesting: Aspirate the culture medium and wash the cells with phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA.

-

Fixation: Resuspend the cells in cold PBS and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent cell clumping. Incubate the cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.[10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the DNA-binding dye. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of mitotic spindles and chromosomal alignment following TAK-960 treatment.

-

Cell Culture and Treatment: Grow cells (e.g., HT-29) on glass coverslips in a petri dish. Treat the cells with different concentrations of TAK-960 for 24 hours.[6]

-

Fixation and Permeabilization: Wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% bovine serum albumin). Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes).[6] After washing, incubate with fluorescently labeled secondary antibodies.

-

DNA Staining and Mounting: Counterstain the DNA with a fluorescent dye such as DAPI (4′,6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the cells using a fluorescence microscope. Capture images to analyze the morphology of the mitotic spindles and chromosome alignment.

Visualizing Pathways and Workflows

Signaling Pathway of PLK1 Inhibition by TAK-960

Caption: TAK-960 inhibits PLK1, disrupting mitosis and leading to apoptosis.

Experimental Workflow for Assessing TAK-960 Activity

Caption: Workflow for evaluating the cellular effects of TAK-960.

Conclusion

TAK-960 is a potent and selective PLK1 inhibitor that effectively induces mitotic arrest and cell death in cancer cells. Its mechanism of action, centered on the induction of aberrant polo mitosis, provides a clear rationale for its development as an anticancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with TAK-960 and other PLK1 inhibitors. Further investigation into predictive biomarkers and rational combination strategies will be crucial for optimizing the clinical application of this class of targeted therapies. While a Phase I clinical trial of TAK-960 was terminated due to a lack of efficacy, the insights gained from its preclinical evaluation remain valuable for the broader field of antimitotic drug discovery.[5][11]

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of TAK-960: an orally available small molecule inhibitor of polo-like kinase 1 (PLK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer.wisc.edu [cancer.wisc.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Preclinical Studies of TAK-960 in Non-Dividing Normal Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial preclinical investigations into TAK-960, a potent and selective oral inhibitor of Polo-like kinase 1 (PLK1). A key focus of early research was to determine the compound's effects on non-dividing normal cells to establish a potential therapeutic window. This document summarizes the quantitative data from these studies, details the experimental protocols employed, and visualizes the critical pathways and workflows. The findings demonstrate that TAK-960 exhibits significant differential activity, potently inhibiting the proliferation of rapidly dividing cancer cells while sparing non-dividing normal cells, highlighting its potential as a targeted anticancer agent.

Introduction: The Rationale for Targeting PLK1 with TAK-960

Polo-like kinase 1 (PLK1) is a serine/threonine protein kinase that plays a pivotal role in regulating key processes during mitosis, including centrosome maturation, bipolar spindle formation, and cytokinesis.[1][2] Human PLK1 is frequently overexpressed in a wide variety of human cancers, and its elevated levels often correlate with a poor prognosis.[1][3] This overexpression makes PLK1 an attractive target for anticancer therapy. The therapeutic strategy is based on the principle that inhibiting PLK1 will disrupt mitosis and selectively induce cell death in rapidly proliferating cancer cells, which are highly dependent on PLK1 function.

TAK-960 is a novel, orally bioavailable, and selective PLK1 inhibitor.[1][3] Initial studies aimed to characterize its potency, selectivity, and, crucially, its safety profile concerning non-cancerous, non-proliferating tissues. The differential effect between dividing cancer cells and quiescent normal cells is a critical determinant of a drug's therapeutic index. This guide focuses on the foundational studies that assessed the impact of TAK-960 on non-dividing normal cells.

Mechanism of Action and Kinase Selectivity

TAK-960 functions as an ATP-competitive inhibitor of PLK1.[4][5] By binding to the kinase domain of PLK1, TAK-960 blocks its catalytic activity, leading to a cascade of mitotic disruptions in dividing cells. Consistent with PLK1 inhibition, treatment of cancer cells with TAK-960 results in a G2/M phase cell cycle arrest, the formation of aberrant mitotic spindles, and ultimately, apoptosis.[1][2][6][7] An indicator of this activity is the increased phosphorylation of histone H3 (pHH3), a biomarker of mitotic arrest.[1][2]

An essential aspect of a targeted inhibitor is its selectivity. TAK-960 has demonstrated high selectivity for PLK1 over other kinases, including other members of the PLK family, which minimizes the potential for off-target effects.

Table 1: Kinase Inhibitory Profile of TAK-960

This table summarizes the in vitro inhibitory concentrations (IC50) of TAK-960 against PLK family kinases, demonstrating its potent and selective action against PLK1.

| Kinase | IC50 (nmol/L) | Source |

| PLK1 | 0.8 | [6] |

| PLK2 | 16.9 | [6] |

| PLK3 | 50.2 | [6] |

A broader screening against a panel of 288 protein kinases confirmed the high selectivity of TAK-960. At a concentration of 1,000 nmol/L, TAK-960 showed complete inhibition of only a small fraction of the tested kinases, underscoring its specificity for PLK1.[2][8]

Core Investigation: Effects of TAK-960 on Non-Dividing Normal Cells

The central hypothesis for the therapeutic window of PLK1 inhibitors is that non-dividing cells, which are largely in the G0/G1 phase of the cell cycle, should be insensitive to mitotic disruption. Preclinical studies robustly validated this hypothesis for TAK-960.

Multiple studies have shown that TAK-960 does not inhibit the proliferation of non-dividing normal cells, with an effective concentration 50% (EC50) value greater than 1,000 nmol/L.[1][2][3] This is in stark contrast to its potent effect on a wide range of human cancer cell lines, where EC50 values for proliferation inhibition typically range from 8.4 to 46.9 nmol/L.[1][2]

For instance, in studies using quiescent normal human fibroblast cells (MRC5), TAK-960 did not affect cell viability at concentrations up to 1,000 nmol/L.[2] While the viability of proliferating MRC5 cells was reduced, it remained above 50% even at this high concentration.[2] This demonstrates a clear distinction in effect based on the proliferative status of the cell.

Table 2: Comparative Proliferation Inhibition of TAK-960

This table provides a direct comparison of the antiproliferative activity of TAK-960 in various human cancer cell lines versus non-dividing normal cells.

| Cell Type | Description | Mean EC50 (nmol/L) | Source |

| Multiple Cancer Cell Lines | Panel of 18 human cancer cell lines | 8.4 - 46.9 | [1][2] |

| Non-dividing Normal Cells | Quiescent normal human fibroblasts (MRC5) | > 1,000 | [1][2] |

Visualizing Pathways and Processes

Signaling Pathway: TAK-960 Inhibition of Mitosis

The following diagram illustrates the role of PLK1 in the G2/M transition and how TAK-960 intervenes to induce cell cycle arrest in dividing cells.

Logic Diagram: Differential Cellular Fate

This diagram contrasts the cellular outcomes of TAK-960 treatment in dividing cancer cells versus non-dividing normal cells.

Experimental Workflow: Cell Viability Assessment

This chart outlines the typical experimental process for determining the EC50 of TAK-960 in cell proliferation assays.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the initial studies of TAK-960, based on published methodologies.[2][3]

Cell Proliferation / Viability Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of TAK-960 for inhibiting cell proliferation.

-

Materials:

-

Human cancer cell lines and normal human fibroblast cells (e.g., MRC5).

-

Appropriate cell culture medium and supplements.

-

96-well microplates.

-

TAK-960 stock solution (in DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

-

-

Procedure:

-

Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours. For non-dividing (quiescent) cell studies, normal fibroblasts are typically cultured to confluence and maintained in a low-serum medium to induce cell cycle exit.

-

Compound Treatment: A dilution series of TAK-960 is prepared. The culture medium is replaced with fresh medium containing various concentrations of TAK-960 (e.g., 2–1,000 nmol/L) or vehicle control (DMSO).

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement: The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.

-

Data Acquisition: After a brief incubation to stabilize the signal, luminescence is read using a plate-reading luminometer.

-

Analysis: Luminescence values are normalized to the vehicle-treated control cells. The EC50 value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of TAK-960 on cell cycle phase distribution.

-

Materials:

-

Human cancer cell lines (e.g., HT-29).

-

6-well plates.

-

TAK-960 stock solution.

-

Phosphate-buffered saline (PBS).

-

Ethanol (B145695) (70%, ice-cold) for fixation.

-

Propidium Iodide (PI) staining solution containing RNase A.

-

Flow cytometer.

-

-

Procedure:

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and allowed to grow to approximately 50-60% confluency. They are then treated with various concentrations of TAK-960 or vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and centrifuged.

-

Fixation: The cell pellet is resuspended in a small volume of PBS, and ice-cold 70% ethanol is added dropwise while vortexing to fix the cells and prevent clumping. Cells are stored at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then resuspended in PI/RNase A staining solution. The RNase A digests RNA to ensure that PI only stains DNA.

-

Data Acquisition: The DNA content of individual cells is analyzed using a flow cytometer.

-

Analysis: The resulting DNA histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak is indicative of a mitotic block.

-

Conclusion and Implications

The initial preclinical studies of TAK-960 provided critical data supporting its development as a targeted anticancer agent. The key finding was the compound's profound selectivity for inhibiting the proliferation of dividing cancer cells over non-dividing normal cells.[1][2] With an EC50 value >1,000 nmol/L in quiescent normal cells compared to low nanomolar potency against cancer cells, TAK-960 demonstrated a wide in vitro therapeutic window.[1][2] This differential effect, rooted in the fundamental dependency of mitotic cells on PLK1, suggests that TAK-960 could effectively target tumors while minimizing toxicity to normal, quiescent tissues in a clinical setting. These foundational studies were essential for establishing the mechanism of action and safety profile, paving the way for further clinical evaluation.[1][7]

References

- 1. TAK-960, a novel, orally available, selective inhibitor of polo-like kinase 1, shows broad-spectrum preclinical antitumor activity in multiple dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor activity of the polo-like kinase inhibitor, TAK-960, against preclinical models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Unlocking New Avenues in Chemotherapy Resistance: A Technical Overview of TAK-960 in Adriamycin-Resistant Models

For Immediate Release